molecular formula C7H15NO B1309381 4-(Methoxymethyl)piperidine CAS No. 399580-55-3

4-(Methoxymethyl)piperidine

Cat. No. B1309381
Key on ui cas rn: 399580-55-3
M. Wt: 129.2 g/mol
InChI Key: IHJDIDHHEBJPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06455548B2

Procedure details

To a stirred mixture of 22.2 g (193 mmol) of 4-hydroxymethylpiperidine (Example 8) in 100 mL of CH2Cl2 and 75 mL of a 15% aqueous solution of NaOH was added a solution of 63 g (289 mmol) of Boc2O in 50 ml of CH2Cl2 over a period of 2 h. After stirring for 30 min, the organic layer of the reaction mixture was washed with 15% aqueous NaOH solution and sat'd NaCl solution, dried over MgSO4, filtered and the filtrate was concentrated. The residue was purified by chromatography (silica, hexanes:ethyl acetate=19:1, then 4:1) to give the title compound.
Name
4-hydroxymethylpiperidine
Quantity
22.2 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
63 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=C(Cl)C=CC=1CN1C[C@H](C2C=CSC=2)[C@@H](C[N:16]2[CH2:21][CH2:20][CH:19]([CH2:22][OH:23])[CH2:18][CH2:17]2)C1.[OH-].[Na+].[CH3:31]C(OC(OC(OC(C)(C)C)=O)=O)(C)C>C(Cl)Cl>[CH3:31][O:23][CH2:22][CH:19]1[CH2:20][CH2:21][NH:16][CH2:17][CH2:18]1 |f:1.2|

Inputs

Step One
Name
4-hydroxymethylpiperidine
Quantity
22.2 g
Type
reactant
Smiles
ClC1=C(CN2C[C@@H]([C@H](C2)C2=CSC=C2)CN2CCC(CC2)CO)C=CC(=C1)Cl
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
63 g
Type
reactant
Smiles
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer of the reaction mixture was washed with 15% aqueous NaOH solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (silica, hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COCC1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.